molecular formula C15H14N4O3S2 B1454984 N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide CAS No. 1021088-95-8

N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide

Cat. No.: B1454984
CAS No.: 1021088-95-8
M. Wt: 362.4 g/mol
InChI Key: LKOBQIWHLVHNFN-UHFFFAOYSA-N
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Description

N-[5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide (CAS 1021088-95-8) is a high-purity heterocyclic building block with a molecular formula of C15H14N4O3S2 and a molecular weight of 362.43 g/mol . This compound is of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. Its structure incorporates both a sulfonamide group and a 1,2,4-triazole ring, two motifs well-documented for their biological activities . Sulfonamides are known to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase (DHPS), thereby disrupting folate synthesis . Meanwhile, 1,2,4-triazole derivatives have been extensively investigated and shown to possess potent antibacterial properties . The molecular hybridization of these pharmacophores in a single molecule makes this compound a valuable scaffold for creating new therapeutic candidates aimed at overcoming multidrug-resistant bacterial infections . Researchers can utilize this chemical in designing and synthesizing novel heterocyclic compounds, studying structure-activity relationships (SAR), and screening for inhibitory activity against key bacterial targets such as MurE ligase and tyrosyl-tRNA synthetase . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-4-phenoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S2/c1-23-15-16-14(17-18-15)19-24(20,21)13-9-7-12(8-10-13)22-11-5-3-2-4-6-11/h2-10H,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOBQIWHLVHNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by its chemical structure, which integrates a triazole moiety with a phenoxybenzene sulfonamide group. This unique combination is believed to contribute to its diverse biological activities.

Molecular Formula: C13H14N4O2S2
Molecular Weight: 318.39 g/mol

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound demonstrated inhibitory effects on various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Triazole Derivative AHCT-116 (Colon)6.2
Triazole Derivative BT47D (Breast)27.3
Triazole Derivative CMCF7 (Breast)43.4

These findings suggest that the triazole moiety may enhance the cytotoxicity against specific cancer types, potentially through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Mycobacterium tuberculosis98% inhibition compared to rifampicin

These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

Antiviral Activity

Triazole compounds have been explored for their antiviral potential, particularly against HIV. Research suggests that sulfanyltriazoles can overcome resistance in NNRTI-resistant mutants, with EC50 values indicating effective inhibition:

CompoundEC50 (nM)
Sulfanyltriazole I182
Sulfanyltriazole II24

These findings position this compound as a promising candidate for further antiviral studies .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The sulfonamide group may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: The triazole moiety could trigger apoptotic pathways in cancer cells.
  • Disruption of Bacterial Cell Wall Synthesis: Similar compounds have shown effectiveness in disrupting bacterial cell wall integrity.

Case Studies

Several case studies have documented the effectiveness of triazole derivatives:

  • A study on a series of triazoles showed promising results against resistant strains of Mycobacterium tuberculosis, suggesting potential for treating resistant infections .
  • Another investigation demonstrated that specific derivatives exhibited low toxicity towards normal cells while effectively targeting tumor cells .

Scientific Research Applications

The compound exhibits promising pharmacological properties, making it a candidate for various therapeutic applications:

1. Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties. N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide has shown effectiveness against various bacterial strains, including Staphylococcus aureus. The mechanism of action involves the inhibition of specific enzymes critical for bacterial survival.

Case Study: Inhibition of Methionine Aminopeptidase
A study demonstrated that this compound inhibited methionine aminopeptidase (MetAP) with an IC50 value of 43.7 nM at pH 7.5. This enzyme plays a vital role in protein maturation and is a target for antibiotic development .

2. Antifungal Properties
The triazole moiety contributes to antifungal activity by disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. This can be particularly beneficial in treating infections caused by fungi resistant to conventional therapies.

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture:

1. Fungicide Development
The compound's antifungal properties make it suitable for developing new fungicides aimed at crop protection. Its ability to inhibit fungal growth can help manage diseases affecting crops and improve yield.

2. Plant Growth Regulation
Research suggests that triazole compounds can act as plant growth regulators by modulating hormonal pathways. This application can enhance plant resilience against stressors such as drought or disease.

Comparison with Similar Compounds

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The methylsulfanyl group in the target compound acts as a moderate electron donor, contrasting with the electron-withdrawing trifluoromethyl group in compound 6i, which enhances herbicidal potency .

Aromatic vs.

Bioactivity Trends : Halogenation (e.g., 4-fluorobenzyl in ) and trifluoromethylation (as in ) are linked to improved bioactivity in agrochemicals, suggesting that the target compound’s lack of strong electron-withdrawing groups may limit its potency unless optimized.

Commercial and Research Status

In contrast, compounds like 6i and derivatives from remain under active investigation for agrochemical applications.

Preparation Methods

Synthesis of 5-(Methylsulfanyl)-4H-1,2,4-triazol-3-amine Intermediate

  • The 1,2,4-triazole ring is typically synthesized via cyclocondensation reactions involving thiosemicarbazide derivatives.
  • Methylation of the thiol group on the triazole ring yields the methylsulfanyl substituent at the 5-position.
  • Characterization of this intermediate is confirmed by IR, ^1H-NMR, and ^13C-NMR spectroscopy, ensuring the integrity of the triazole ring and methylsulfanyl group.

Coupling Reaction to Form the Target Sulfonamide

  • The amine group on the 5-(methylsulfanyl)-1,2,4-triazol-3-amine intermediate is reacted with 4-phenoxybenzene-1-sulfonyl chloride.
  • The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran under basic conditions (e.g., triethylamine or pyridine) to neutralize the HCl generated.
  • The reaction temperature is controlled (0–25 °C) to optimize yield and minimize side reactions.
  • The product is purified by recrystallization or chromatographic techniques.

Representative Reaction Scheme

Step Reactants Conditions Product
1 Thiosemicarbazide + methyl iodide Cyclocondensation, methylation 5-(Methylsulfanyl)-4H-1,2,4-triazol-3-amine
2 4-Phenoxybenzenesulfonic acid + SOCl2 Reflux, anhydrous 4-Phenoxybenzene-1-sulfonyl chloride
3 5-(Methylsulfanyl)-4H-1,2,4-triazol-3-amine + 4-Phenoxybenzene-1-sulfonyl chloride Base (Et3N), DCM, 0–25 °C N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide

Analytical Data Summary

Parameter Data
Molecular Formula C15H14N4O3S2
Molecular Weight 362.4 g/mol
CAS Number 1021088-95-8
Spectroscopic Confirmation FT-IR (S=O stretch ~1150 cm^-1), ^1H-NMR (methylsulfanyl singlet ~2.5 ppm), ^13C-NMR (triazole carbons)
Purification Recrystallization from ethanol or column chromatography

Comparative Notes on Related Synthetic Routes

  • Similar 1,2,4-triazole sulfonamide derivatives have been synthesized using thiosemicarbazide cyclocondensation followed by sulfonylation, indicating the robustness of this synthetic approach.
  • Alternative methods include one-pot procedures for triazole formation and sulfonamide coupling, although these require careful control of reaction conditions to avoid side products.

Q & A

Q. What are the key steps in synthesizing N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide, and how are intermediates validated?

The synthesis typically involves a multi-step process:

  • Triazole Core Formation : Cyclization of thiourea derivatives (e.g., via reaction of thiosemicarbazides with amines or carbonyl compounds) to generate the 1,2,4-triazole ring .
  • Sulfonamide Linkage : Coupling of the triazole intermediate with 4-phenoxybenzene-1-sulfonyl chloride under basic conditions (e.g., using pyridine or triethylamine as a catalyst) .
  • Validation : Key intermediates are characterized via FT-IR (to confirm sulfonamide N–H stretches at ~3300 cm⁻¹ and S=O stretches at ~1350–1150 cm⁻¹) and ¹H/¹³C NMR (to verify aromatic protons and methylsulfanyl groups) .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolves the 3D arrangement of the triazole ring, sulfonamide linkage, and phenoxybenzene moiety. Programs like SHELXL refine hydrogen-bonding networks (e.g., N–H···O interactions) and validate bond lengths/angles .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the methylsulfanyl group may act as an electron donor, stabilizing the triazole ring .
  • Molecular Docking : Simulates interactions with biological targets (e.g., enzymes like carbonic anhydrase) by modeling hydrogen bonds between the sulfonamide group and active-site residues .

Q. How do researchers resolve contradictions in crystallographic data refinement?

  • SHELX-Based Strategies : Use SHELXL ’s restraints for disordered moieties (e.g., phenoxybenzene rings) and apply twin refinement for non-merohedral twinning. Weighting schemes (e.g., WGHT in SHELXL) optimize R-factors and reduce overfitting .
  • Validation Tools : Programs like PLATON check for missed symmetry and validate hydrogen-bonding networks against database standards .

Q. What experimental approaches address discrepancies in biological activity data?

  • Dose-Response Studies : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out assay-specific artifacts .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolysis of sulfonamide groups) that may alter activity .

Key Notes

  • Contradictions Addressed : Variability in synthetic yields (65–85%) may arise from solvent purity or catalyst choice, necessitating reproducibility protocols .
  • Advanced Tools : SHELX programs (e.g., SHELXL, SHELXD) are critical for crystallographic refinement but require expertise to handle disordered regions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide

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